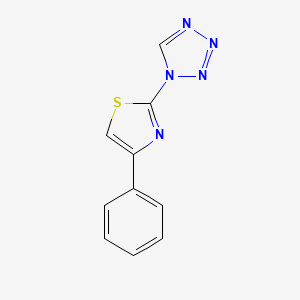

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, chemistry, and materials science. This compound is a tetrazole derivative that possesses a thiazole ring and a phenyl group. The unique structure of this compound makes it a promising candidate for the development of new drugs, catalysts, and materials.

Aplicaciones Científicas De Investigación

Markovnikov-Selective Formal Hydroamination

- Regioselective Formal Hydroamination of Styrenes : A study by Savolainen, Han, and Wu (2014) explored the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenes. This process creates tetrazolothione moieties in an atom-economic manner and may involve hydrothiolation followed by rearrangement to hydroamination products (Savolainen, Han, & Wu, 2014).

Synthesis and Characterization in Medicinal Chemistry

- Multi-Heterocyclic Anti-Bacterial Drugs Synthesis : Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using 1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one. These compounds were evaluated for their antibacterial properties and also underwent molecular docking studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Metal Complexes in Antibacterial Activity

- Metal Complexes with Schiff Base : Yousif et al. (2017) prepared metal complex derivatives of 1,3,4-thiadiazole, demonstrating moderate antibacterial activity against tested bacterial strains (Yousif et al., 2017).

Chemical Synthesis and Analysis

- Synthesis of 1,3,4-Thiadiazolines : Araki, Goto, and Butsugan (1988) synthesized 4-phenyl-2-phenylazo-2,3-dihydro-1,3,4-thiadiazoles from 2,3-diphenyltetrazolium-5-thiolate. They proposed a mechanism involving 1,5-dipolar ring closure of intermediate mesoionic (tetrazolio)thio ylides (Araki, Goto, & Butsugan, 1988).

Anti-Corrosive Applications

- Anti-Corrosive Behavior on Cu Surface : Bourzi et al. (2020) investigated four tetrazole derivatives, including 1-phenyl-1,2,3,4-tetrazole, as corrosion inhibitors on Cu surfaces in acidic media. Their study included density functional theory calculations and Monte Carlo simulations (Bourzi et al., 2020).

Phytocidal Activity

- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles with Phytocidal Activity : Su, Hong, Shan, and Zhang (2006) synthesized a series of 1-substituted 1H-1,2,3,4-tetrazole compounds that showed strong phytocidal activity (Su, Hong, Shan, & Zhang, 2006).

Crystal Structure and Chemical Analysis

- Crystal Structure of Triphenyl(5-mercapto-1-phenyl-1,2,3,4-tetrazolato)tin(IV) : Bravo et al. (1994) prepared and analyzed the crystal structure of a tin compound with a tetrazole derivative, providing insights into its molecular interactions and structure (Bravo et al., 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenyl-2-(tetrazol-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c1-2-4-8(5-3-1)9-6-16-10(12-9)15-7-11-13-14-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQYFXSZGBJAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)